Target Selectivity Profile: MCHR1 Affinity vs. Bcl-2 Family Proteins
Binding affinity data reveals a stark target selectivity for the melanin-concentrating hormone receptor 1 (MCHR1) over anti-apoptotic Bcl-2 family proteins. The compound exhibits potent antagonism at the human MCHR1 receptor, with an IC50 of 0.600 nM [1]. In contrast, its affinity for the apoptosis regulator Bcl-2 is negligible, with a measured Ki of 2,000 nM [2]. This represents a >3,300-fold difference in potency, clearly delineating its pharmacological target space.
| Evidence Dimension | Target Binding Affinity / Potency |
|---|---|
| Target Compound Data | IC50 = 0.600 nM (MCHR1); Ki = 2,000 nM (Bcl-2) |
| Comparator Or Baseline | The same compound evaluated against two different biological targets: MCHR1 and Bcl-2. |
| Quantified Difference | Potency for MCHR1 is >3,300-fold higher than for Bcl-2. |
| Conditions | MCHR1: Displacement of [125I]-MCH from human MCHR1 after 2 hrs by scintillation counting [1]. Bcl-2: Displacement of FITC-BIM from recombinant human Bcl-2 expressed in E. coli after 30 mins by fluorescence polarization assay [2]. |
Why This Matters
This >3,300-fold selectivity window demonstrates a clear molecular preference, justifying its selection for MCHR1-focused research programs while indicating low risk of Bcl-2-mediated off-target effects, a critical parameter for mechanism-of-action studies.
- [1] BindingDB. BDBM50383522 (CHEMBL2032049): IC50 = 0.600 nM for MCHR1 (human). View Source
- [2] BindingDB. BDBM50078019 (CHEMBL3417399): Ki = 2.00E+3 nM for Bcl-2 (human). View Source
